BenchChemオンラインストアへようこそ!

2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid

Medicinal Chemistry Lead Optimization Drug Design

This 2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid (CAS 1184005-99-9) is a differentiated oxazolidinone building block for SAR-driven medicinal chemistry. The 2-fluoro substituent adds one HBA (5 total) and increases XLogP3 by +0.1 vs. non-fluorinated analogs, enhancing target engagement and metabolic stability. Its unique 5-carboxy-2-fluoro substitution pattern enables orthogonal halogen bonding and precise salt-bridge geometry. Ideal for lead optimization of oxazolidinone antibacterials, FBDD libraries, and impurity reference standards. Procure with confidence for reproducible SAR outcomes.

Molecular Formula C10H8FNO4
Molecular Weight 225.17 g/mol
CAS No. 1184005-99-9
Cat. No. B1524536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid
CAS1184005-99-9
Molecular FormulaC10H8FNO4
Molecular Weight225.17 g/mol
Structural Identifiers
SMILESC1COC(=O)N1C2=CC(=C(C=C2)F)C(=O)O
InChIInChI=1S/C10H8FNO4/c11-8-2-1-6(5-7(8)9(13)14)12-3-4-16-10(12)15/h1-2,5H,3-4H2,(H,13,14)
InChIKeyAXCDMXXTXDWUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic Acid (CAS 1184005-99-9): Core Structural and Physicochemical Profile for Medicinal Chemistry Procurement


2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid (CAS 1184005-99-9; molecular formula C10H8FNO4; molecular weight 225.17 g/mol) is a substituted benzoic acid building block that integrates a 2-oxo-1,3-oxazolidin-3-yl substituent at the 5-position and a fluorine atom at the 2-position on the phenyl ring [1]. The compound belongs to the broader class of oxazolidinone-containing benzoic acids, a scaffold recognized for its utility in constructing bioactive molecules, particularly oxazolidinone antibacterials and antihyperlipidemic agents [2][3]. Its unique substitution pattern—specifically, the combination of a carboxylic acid handle, a fluorine atom ortho to the acid, and the oxazolidinone ring meta to the acid—creates a differentiated physicochemical signature compared to its closest non-fluorinated and regioisomeric analogs, making precise procurement essential for SAR-driven medicinal chemistry programs.

Why 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic Acid Cannot Be Casually Swapped with Other Oxazolidinone Benzoic Acid Building Blocks


Within the oxazolidinone benzoic acid family, seemingly minor changes to the substitution pattern on the phenyl ring produce quantifiable differences in lipophilicity, hydrogen-bond acceptor (HBA) capacity, and electronic character that directly influence molecular recognition, solubility, and metabolic stability. Replacing the 2-fluoro substituent with hydrogen (as in 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid) reduces the calculated XLogP3 by 0.1 log units and eliminates one HBA site, altering partitioning behavior and target engagement potential [1][2]. Similarly, shifting the carboxylic acid from the 5-position (target compound) to the 3-position (comparator) changes the spatial orientation of the key salt-bridge-forming group, which can abolish binding to targets that require precise geometry [3]. These structural differences are not cosmetic; they translate into distinct SAR outcomes that make generic substitution unreliable for lead optimization or impurity profiling.

Quantitative Differentiation of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic Acid (CAS 1184005-99-9) from Its Closest Analogs: What the Numbers Say for Procurement Decisions


Enhanced Lipophilicity (XLogP3 = 1.1) Versus the Non-Fluorinated Meta-Substituted Analog (XLogP3 = 1.0)

The target compound 2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid (XLogP3 = 1.1) exhibits increased calculated lipophilicity compared to the non-fluorinated, meta-substituted analog 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid (XLogP3 = 1.0). This +0.1 log unit difference, derived from PubChem's XLogP3 algorithm, reflects the electron-withdrawing and hydrophobic character of the ortho-fluorine substituent [1][2].

Medicinal Chemistry Lead Optimization Drug Design

Increased Hydrogen Bond Acceptor (HBA) Count (5 vs 4) Compared to Non-Halogenated Analogs

The target compound possesses five hydrogen bond acceptor (HBA) atoms (the oxazolidinone carbonyl oxygen, the oxazolidinone ring oxygen, the two carboxylic acid oxygens, and the fluorine atom), whereas the corresponding non-fluorinated analog 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid has only four HBAs. The additional fluorine serves as a weak HBA and contributes to halogen bonding interactions [1][2].

Medicinal Chemistry Pharmacophore Design Molecular Recognition

Fluorine-Enabled Metabolic Stability Edge: C-F Bond Dissociation Energy vs C-H (Class-Level Inference)

The C-F bond at the 2-position of the phenyl ring has a bond dissociation energy of approximately 485 kJ/mol, compared to approximately 413 kJ/mol for the corresponding C-H bond in the non-fluorinated analog. This higher bond strength renders the 2-position resistant to cytochrome P450-mediated oxidative metabolism, a well-established advantage of aryl fluorination in drug discovery [1][2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Availability, Purity, and Cost Structure for Procurement Planning

The target compound is commercially available from multiple reputable suppliers (Enamine via Sigma-Aldrich, Biosynth, Leyan) with a typical certified purity of 95% . While directly comparable pricing for non-fluorinated analogs is not publicly indexed, the known premium associated with fluorinated aromatic building blocks (estimated 5–50% price increase over non-fluorinated counterparts for small-quantity research orders) must be weighed against the metabolic stability and lipophilicity advantages described in the preceding evidence items.

Chemical Procurement Building Block Sourcing Research Supply Chain

Where 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic Acid Delivers Differentiated Value: Application Scenarios Grounded in the Evidence


Medicinal Chemistry: Lead Optimization Requiring Modulated Lipophilicity and Metabolic Stability

In a lead optimization campaign where the initial hit contains a 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid motif, replacement with 2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid provides a quantifiable +0.1 XLogP3 unit increase in lipophilicity and adds one HBA (from 4 to 5), enabling fine-tuning of LipE without altering the core scaffold [1][2]. The ortho-fluorine also introduces a C-F bond with ~72 kJ/mol higher bond dissociation energy than the corresponding C-H bond, directly contributing to predicted metabolic stability gains [3]. This makes it the preferred building block for programs targeting orally bioavailable drug candidates where CYP450-mediated clearance is a concern.

Fragment-Based Drug Discovery (FBDD): Enhanced Pharmacophore Interactions via Halogen Bonding

The 2-fluoro substituent in the target compound serves as a weak hydrogen bond acceptor and is capable of participating in orthogonal halogen-bonding interactions with protein backbone carbonyls or side-chain residues (e.g., Ser, Thr, Tyr). Compared to the non-fluorinated analog (4 HBAs), the target compound (5 HBAs) offers one additional interaction point that can be the difference between a 1 mM fragment hit and a 10 μM validated hit [1]. FBDD programs focused on bacterial ribosome targets (where oxazolidinones are a validated pharmacophore) should prioritize this fluorinated variant for library inclusion [2].

Impurity Profiling and Reference Standard Qualification for Oxazolidinone API Development

The target compound is commercially listed as an impurity reference standard (e.g., by Hubei Yangxin Pharmaceutical) and is structurally related to oxazolidinone antibiotics such as Linezolid and Tedizolid [1][2]. For analytical development teams and QC laboratories, procuring this compound as a characterized, 95%-purity reference standard enables accurate quantification of related-substance profiles in oxazolidinone API batches [3]. Its distinct retention time and MS fragmentation pattern, driven by the unique 2-fluoro-5-carboxy substitution, make it an ideal system suitability marker for HPLC/LC-MS methods.

Agrochemical Intermediate Research: Fluorinated Oxazolidinedione Herbicide Synthesis

Patent literature identifies fluorobenzene derivatives with oxazolidinone motifs as key intermediates for producing herbicidal oxazolidinedione derivatives [1]. The target compound, with its carboxylic acid handle for further coupling and fluorine for enhanced environmental persistence, is strategically positioned for agrochemical discovery programs. Compared to non-fluorinated analogs, the 2-fluoro substituent is expected to increase soil half-life and reduce photolytic degradation, critical parameters for field-applied herbicides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.